4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine
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Overview
Description
4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine is a heterocyclic compound that features both pyrazole and thiazole rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazole
- 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazolidine
- 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazoline
Uniqueness
4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine is unique due to the presence of both pyrazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-(1-ethyl-5-methylpyrazol-4-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c1-3-13-6(2)7(4-11-13)8-5-14-9(10)12-8/h4-5H,3H2,1-2H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBGSPNAUKTQJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CSC(=N2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809071 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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